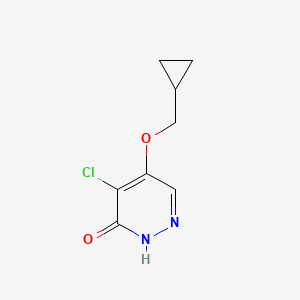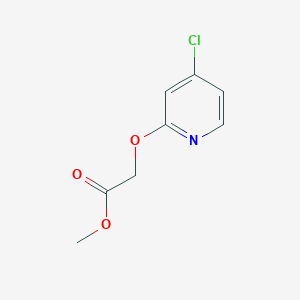![molecular formula C11H8N2O2 B11902068 [3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
[3,3'-Bipyridine]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,3’-Bipyridine]-4-carboxylic acid is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-4-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides. This reaction is catalyzed by palladium and often requires the presence of a base and an oxidant . Another method involves the direct arylation of pyridine using palladium catalysts .
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are favored for their efficiency and ability to produce high yields under relatively mild conditions.
Types of Reactions:
Oxidation: [3,3’-Bipyridine]-4-carboxylic acid can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially hydrogenated bipyridines.
Scientific Research Applications
[3,3’-Bipyridine]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of bipyridine are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [3,3’-Bipyridine]-4-carboxylic acid involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science . The compound can also interact with biological molecules, potentially affecting cellular processes and pathways.
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used as a precursor to viologens, which have electrochemical properties.
2,3’-Bipyridine: Studied for its pharmacological applications.
Uniqueness: [3,3’-Bipyridine]-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and coordination behavior. This makes it a valuable compound for specialized applications in coordination chemistry and materials science .
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-pyridin-3-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-3-5-13-7-10(9)8-2-1-4-12-6-8/h1-7H,(H,14,15) |
InChI Key |
JYECPEARLWSJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B11902020.png)


![3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11902043.png)




![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
